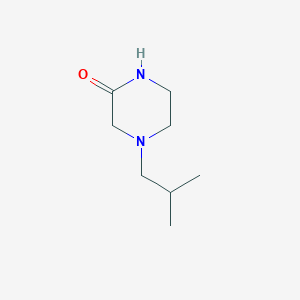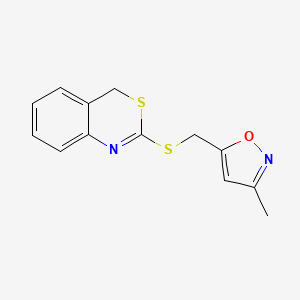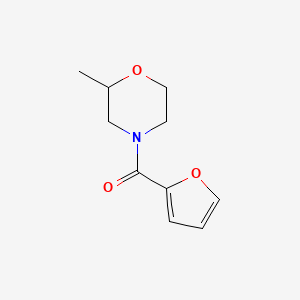
N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide, also known as DPC, is a synthetic compound that has been extensively studied for its potential use in scientific research. DPC is a heterocyclic molecule that contains a pyrazole ring, which is a five-membered ring that contains two adjacent nitrogen atoms. This compound has been found to have a variety of potential applications in the field of scientific research, including as a tool for investigating the mechanisms of various biochemical and physiological processes.
Mécanisme D'action
The exact mechanism of action of N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to work by modulating the activity of various receptors and enzymes in the body. For example, N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide has been found to bind to the CB1 receptor, which is a key component of the endocannabinoid system. This binding may help to regulate the activity of this system and reduce pain perception.
Biochemical and Physiological Effects:
N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide has been found to have a variety of biochemical and physiological effects in the body. For example, N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide has been found to reduce pain perception in animal models, suggesting that it may have potential as a pain management tool. In addition, N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide has been found to regulate body temperature by modulating the activity of the TRPV1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its specificity. N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide has been found to bind selectively to certain receptors and enzymes, which can help to isolate the effects of these molecules on various physiological processes. However, one limitation of using N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its potential toxicity. N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide has been found to be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide. One area of interest is the development of novel pain management therapies based on the activity of N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide. In addition, researchers may continue to investigate the role of N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide in the regulation of body temperature and other physiological processes. Finally, researchers may seek to develop new synthesis methods for N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide that are more efficient and cost-effective.
Méthodes De Synthèse
N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide can be synthesized through a multistep process that involves the reaction of various chemical reagents. One common synthesis method involves the reaction of 5-phenyl-1H-pyrazole-4-carboxylic acid with dimethylamine and thionyl chloride. This reaction produces the intermediate compound, 5-phenyl-1H-pyrazole-4-carboxylic acid dimethylamide, which can then be reacted with acetic anhydride to yield the final product, N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide.
Applications De Recherche Scientifique
N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide has been widely studied for its potential applications in scientific research. One of the primary uses of N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide is as a tool for investigating the mechanisms of various biochemical and physiological processes. For example, N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide has been used to study the role of the endocannabinoid system in the regulation of pain perception. In addition, N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide has been used to investigate the role of the TRPV1 receptor in the regulation of body temperature.
Propriétés
IUPAC Name |
N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-15(2)12(16)10-8-13-14-11(10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPARMOOLCWGRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(NN=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B7516552.png)
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7516556.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7516560.png)



![2-[Methyl-(4-methylcyclohexyl)amino]-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B7516597.png)
![N-[3-(furan-2-ylmethoxy)propyl]acetamide](/img/structure/B7516603.png)


